Fasoracetam - 110958-19-5

Fasoracetam

Catalog Number: EVT-268199
CAS Number: 110958-19-5
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fasoracetam is an amino acid amide.
Fasoracetam is under investigation in clinical trial NCT03609619 (PART B: Efficacy and Safety of AEVI-001 in Children and Adolescents With ADHD and Without Mglur Mutations).
Source and Classification

Fasoracetam was first synthesized in the 1970s by the pharmaceutical company Nippon Shinyaku, originally developed for treating cognitive disorders. It belongs to the class of compounds known as racetams, which are characterized by their pyrrolidine structure. This compound has garnered interest due to its unique mechanism of action compared to other racetams, such as piracetam and aniracetam, which primarily enhance cholinergic activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of fasoracetam typically involves several key steps starting from D-pyroglutamic acid. The process can be summarized as follows:

  1. Formation of the Pyrrolidine Ring: D-pyroglutamic acid undergoes cyclization to form a pyrrolidine derivative.
  2. Acylation: The resulting pyrrolidine is then acylated with an appropriate aromatic amine to introduce the phenyl group.
  3. Purification: The final product is purified through recrystallization or chromatography techniques.

Research indicates that various solvent systems can influence the yield and purity of fasoracetam, with methods such as liquid-assisted grinding showing promise in optimizing solid-state forms for better bioavailability .

Molecular Structure Analysis

Structure and Data

Fasoracetam's molecular structure consists of a pyrrolidine ring fused with a phenyl group and a carbonyl moiety, which contributes to its pharmacological properties. The chemical formula is C_12H_14N_2O_2, and its molecular weight is approximately 218.25 g/mol.

The compound exhibits stereoisomerism due to the presence of chiral centers within its structure. Specifically, it has been studied in both R- and S- configurations, with R-fasoracetam being more prevalent in pharmacological studies .

Chemical Reactions Analysis

Reactions and Technical Details

Fasoracetam can undergo various chemical reactions typical of amides and pyrrolidines. Key reactions include:

  1. Hydrolysis: Under acidic or basic conditions, fasoracetam can hydrolyze to yield D-pyroglutamic acid and the corresponding amine.
  2. Amidation: The carbonyl group can participate in amidation reactions with different amines, potentially leading to derivatives with altered pharmacological profiles.

These reactions are crucial for modifying fasoracetam to enhance its efficacy or alter its pharmacokinetics for specific therapeutic applications .

Mechanism of Action

Process and Data

Fasoracetam's mechanism of action is primarily attributed to its ability to enhance the activity of neurotransmitters associated with cognitive function. It has been shown to:

  • Modulate glutamate receptors, particularly the metabotropic glutamate receptor subtype 2 (mGluR2), which plays a role in synaptic plasticity.
  • Influence acetylcholine levels through inhibition of acetylcholinesterase, thereby increasing cholinergic transmission.
  • Potentially interact with GABA receptors, contributing to anxiolytic effects.

Clinical studies suggest that these mechanisms may help improve cognitive deficits associated with conditions like Alzheimer's disease and attention deficit hyperactivity disorder .

Physical and Chemical Properties Analysis

Physical Properties

Fasoracetam typically appears as a white crystalline powder with a melting point ranging from 120°C to 130°C. Its solubility profile indicates moderate solubility in water and high solubility in organic solvents such as ethanol and dimethyl sulfoxide.

Chemical Properties

The compound is stable under normal conditions but sensitive to strong acids or bases which can lead to degradation. Its stability can be enhanced through formulation adjustments that optimize solid-state characteristics .

Applications

Scientific Uses

Fasoracetam has been investigated for several potential applications:

  • Cognitive Enhancement: Due to its nootropic effects, fasoracetam is being studied for improving memory and learning capabilities in both healthy individuals and those with cognitive impairments.
  • Behavioral Disorders: Preliminary research suggests potential benefits for treating behavioral disorders such as attention deficit hyperactivity disorder by modulating neurotransmitter systems .
  • Alzheimer's Disease: Studies indicate that fasoracetam may have protective effects against neurodegeneration associated with Alzheimer's disease, making it a candidate for further clinical trials focused on this condition .
Historical Development and Repurposing Trajectory of Fasoracetam

Origins in 20th-Century Pharmaceutical Innovation: Nippon Shinyaku’s Early Synthesis and Phase III Trials for Vascular Dementia

Fasoracetam (developmental code NS-105) emerged from Japanese pharmaceutical innovation in the late 1980s, synthesized by Nippon Shinyaku as part of the racetam class of compounds. Structurally characterized as a pyroglutamic acid derivative with the chemical formula C₁₀H₁₆N₂O₂, it was initially developed to address cognitive deficits in vascular dementia through modulation of neurotransmitter systems [1] [5]. The compound progressed to Phase III clinical trials based on preclinical data suggesting potential cognitive benefits. However, these trials demonstrated insufficient efficacy in improving dementia-related cognitive impairment, leading to the discontinuation of development for this indication by the 1990s [1] [3]. Key pharmacological attributes identified during this period included:

  • High oral bioavailability (79–97% in animal models)
  • Primary excretion via urine, largely unchanged
  • Elimination half-life of 4–6.5 hours [1]

Table 1: Fasoracetam's Initial Development Profile

ParameterDetails
Original DeveloperNippon Shinyaku (Japan)
Primary Indication (1980s)Vascular Dementia
Clinical Stage AchievedPhase III Trials
OutcomeDiscontinued due to lack of efficacy
Key MechanismMetabotropic glutamate receptor modulation

Shift to Neurodevelopmental Disorders: Emergence of mGluR Network Hypotheses in ADHD Pathophysiology

The repurposing of fasoracetam began in the 2010s following genetic research implicating metabotropic glutamate receptor (mGluR) networks in neurodevelopmental disorders. Landmark genomic studies revealed that approximately 10% of ADHD cases harbored mutations in genes governing mGluR signaling pathways—particularly within a core set of 79 genes strongly linked to glutamatergic neurotransmission [1] [3]. Fasoracetam’s mechanism as a pan-mGluR modulator (affecting mGluR Groups I, II, and III) positioned it as a rational therapeutic candidate for this ADHD subgroup [1] [8].

In 2018, an open-label clinical trial (NCT02286817) led by researchers from the Children’s Hospital of Philadelphia evaluated fasoracetam (branded as NFC-1) in 30 adolescents (ages 12–17) with ADHD and confirmed mGluR network mutations. The study employed a single-blind placebo-controlled design with dose escalation from 50 mg to 400 mg twice daily over 5 weeks. Key outcomes included:

  • Significant reduction in ADHD symptom severity:
  • CGI-S (Clinical Global Impression-Severity) scores decreased from 4.83 to 3.86 (p < 0.001)
  • CGI-I (Clinical Global Impression-Improvement) scores improved from 3.79 to 2.33 (p < 0.001)
  • Vanderbilt Parent Assessment Scores showed pronounced improvements in subjects with Tier 1 mutations (p = 0.035) [3] [4]

This trial provided proof-of-concept for targeted therapy in genetically stratified ADHD, though broader trials in unselected ADHD populations remained negative [1] [12].

Table 2: Key Efficacy Outcomes in mGluR+ ADHD Trial (2018)

Assessment ToolBaseline (Mean)Endpoint (Mean)ChangeStatistical Significance
CGI-Severity (CGI-S)4.833.86-20.1%p < 0.001
CGI-Improvement (CGI-I)3.792.33-38.5%p < 0.001
Vanderbilt Score29.122.5-22.7%p < 0.001 (Tier 1 subgroup)

Corporate and Academic Collaborations: NeuroFix, Medgenics, and Pediatric Genomic Research Initiatives

The translational pathway for fasoracetam’s ADHD application was driven by synergistic collaborations between academia and biotechnology. Dr. Hakon Hakonarson (Director, Center for Applied Genomics at Children’s Hospital of Philadelphia) founded neuroFix Therapeutics to license fasoracetam from Nippon Shinyaku and leverage genomic databases linking mGluR mutations to ADHD [1] [7]. NeuroFix acquired all existing clinical data and initiated the GREAT trial (Genomic Research in ADHD and mGluR Therapy), a Phase 1b study demonstrating preliminary efficacy signals in 2015 [7].

In September 2015, neuroFix was acquired by Medgenics, Inc. (later renamed Aevi Genomic Medicine) for $2 million upfront, with milestone-based contingencies. This acquisition aimed to:

  • Accelerate Phase II/III development for mGluR+ ADHD
  • Expand fasoracetam’s application to 22q11.2 Deletion Syndrome (DiGeorge Syndrome), where neuropsychiatric symptoms overlap with mGluR pathway disruptions [7]

By 2018, Aevi discontinued fasoracetam development for ADHD and depression but retained development for DiGeorge syndrome through a partnership with Nobias Therapeutics. As of 2023, Nobias advanced fasoracetam (NB-001) into Phase II trials for this indication, while Avalo Therapeutics explored co-crystallized formulations (AEVI-004) for epilepsy and autism [1] [5] [6].

Table 3: Evolution of Corporate Development Partnerships

EntityRoleKey Indications TargetedDevelopment Status (2023/24)
Nippon ShinyakuOriginator (1980s–1990s)Vascular DementiaDiscontinued (Phase III failure)
neuroFix TherapeuticsRepurposing for ADHD (2013–2015)mGluR+ ADHDAcquired by Medgenics
Aevi Genomic MedicinePhase II/III trials (2015–2018)ADHD, Autism, DepressionDiscontinued for most indications
Nobias TherapeuticsCurrent developer (as NB-001)DiGeorge SyndromePhase II trials ongoing
Avalo TherapeuticsCocrystal formulations (AEVI-004)Epilepsy, AutismPreclinical/early clinical evaluation

Properties

CAS Number

110958-19-5

Product Name

Fasoracetam

IUPAC Name

(5R)-5-(piperidine-1-carbonyl)pyrrolidin-2-one

Molecular Formula

C10H16N2O2

Molecular Weight

196.25 g/mol

InChI

InChI=1S/C10H16N2O2/c13-9-5-4-8(11-9)10(14)12-6-2-1-3-7-12/h8H,1-7H2,(H,11,13)/t8-/m1/s1

InChI Key

GOWRRBABHQUJMX-MRVPVSSYSA-N

SMILES

C1CCN(CC1)C(=O)C2CCC(=O)N2

Solubility

Soluble in DMSO

Synonyms

Fasoracetam; N-(5-Oxo-D-prolyl)piperidine; NS-105; NFC-1; LAM-105.

Canonical SMILES

C1CCN(CC1)C(=O)C2CCC(=O)N2

Isomeric SMILES

C1CCN(CC1)C(=O)[C@H]2CCC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.